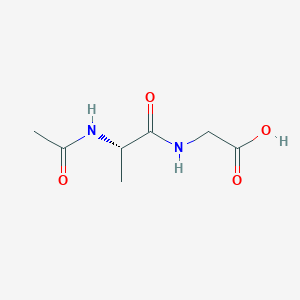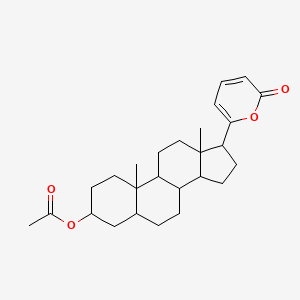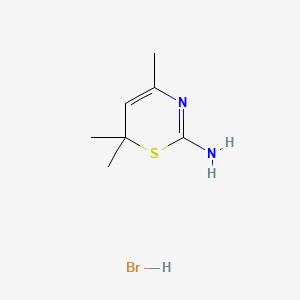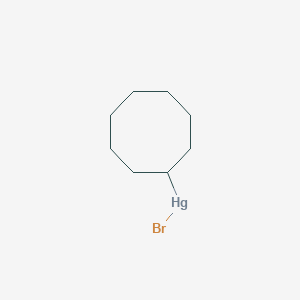
Chloro(hydroxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(hydroxy)oxophosphanium is a compound that contains phosphorus, chlorine, oxygen, and hydrogen atoms. It is a member of the organophosphorus compounds, which are widely studied due to their diverse applications in various fields such as chemistry, biology, and industry. The unique combination of chlorine, hydroxyl, and oxo groups attached to the phosphorus atom gives this compound distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(hydroxy)oxophosphanium can be synthesized through various methods. One common approach involves the reaction of phosphorus trichloride with water, which leads to the formation of phosphorus oxychloride and hydrochloric acid. The phosphorus oxychloride can then be further reacted with water to produce this compound. The reaction conditions typically involve controlled addition of water to avoid excessive hydrolysis and ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using phosphorus trichloride and water. The process is carried out in specialized reactors designed to handle the exothermic nature of the reaction and to control the release of hydrochloric acid. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(hydroxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different organophosphorus compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chloro(hydroxy)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of chloro(hydroxy)oxophosphanium involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions include nucleophilic substitution, oxidation-reduction, and coordination with metal ions.
Comparaison Avec Des Composés Similaires
Chloro(hydroxy)oxophosphanium can be compared with other similar organophosphorus compounds such as:
Phosphorus oxychloride: Similar in structure but lacks the hydroxyl group.
Phosphoric acid: Contains three hydroxyl groups instead of one chlorine and one hydroxyl group.
Phosphine oxides: Similar in containing phosphorus and oxygen but differ in the presence of chlorine and hydroxyl groups.
The uniqueness of this compound lies in its specific combination of chlorine, hydroxyl, and oxo groups, which imparts distinct reactivity and applications compared to other organophosphorus compounds.
Propriétés
Numéro CAS |
14939-33-4 |
|---|---|
Formule moléculaire |
ClHO2P+ |
Poids moléculaire |
99.43 g/mol |
Nom IUPAC |
chloro-hydroxy-oxophosphanium |
InChI |
InChI=1S/ClO2P/c1-4(2)3/p+1 |
Clé InChI |
OSUKSSHOHKZSJC-UHFFFAOYSA-O |
SMILES canonique |
O[P+](=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]](/img/structure/B14704555.png)


![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)
![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)







